2,3-Diphenylthiirene 1,1-dioxide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diphenylthiirene 1,1-dioxide typically involves the oxidation of diphenylthiirene. One common method is the reaction of diphenylthiirene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to yield this compound . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2,3-Diphenylthiirene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert this compound back to its parent thiirene compound.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Peracids like m-CPBA are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Diphenylthiirene.
Substitution: Substituted thiirene dioxides.
Scientific Research Applications
2,3-Diphenylthiirene 1,1-dioxide has several applications in scientific research:
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2,3-Diphenylthiirene 1,1-dioxide involves its ability to undergo various chemical transformations. Its molecular targets and pathways are primarily related to its reactivity at the sulfur atom, which can form covalent bonds with nucleophiles. This reactivity is exploited in synthetic chemistry to create complex molecules and in biological systems to interact with biomolecules .
Comparison with Similar Compounds
Similar Compounds
Thiirane dioxide: A simpler analog with similar reactivity but fewer applications.
Diphenyl sulfone: Shares the sulfone functional group but lacks the thiirene ring structure.
Dioxins and furans: Structurally different but share some chemical reactivity due to the presence of oxygen and sulfur atoms.
Uniqueness
2,3-Diphenylthiirene 1,1-dioxide is unique due to its combination of a thiirene ring and a sulfone group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Properties
CAS No. |
5162-99-2 |
---|---|
Molecular Formula |
C14H10O2S |
Molecular Weight |
242.29 g/mol |
IUPAC Name |
2,3-diphenylthiirene 1,1-dioxide |
InChI |
InChI=1S/C14H10O2S/c15-17(16)13(11-7-3-1-4-8-11)14(17)12-9-5-2-6-10-12/h1-10H |
InChI Key |
FVDCQEMOBAKISG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(S2(=O)=O)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(S2(=O)=O)C3=CC=CC=C3 |
Key on ui other cas no. |
5162-99-2 |
Origin of Product |
United States |
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